molecular formula C18H31BN2O5 B13939245 tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate

tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate

Cat. No.: B13939245
M. Wt: 366.3 g/mol
InChI Key: MZUGYFRPRYFHHQ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate typically involves multiple steps. One common approach starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamate and dioxaborolane moieties.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate.

    Substitution: The compound can participate in substitution reactions, especially at the dioxaborolane group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various biologically active molecules.

Biology and Medicine: In medicinal chemistry, the compound serves as a building block for the development of drugs and therapeutic agents. Its ability to form stable complexes with other molecules makes it useful in drug design .

Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and polymers. It is also employed in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism by which tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate exerts its effects involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The carbamate moiety can undergo hydrolysis, releasing active intermediates that participate in further reactions .

Comparison with Similar Compounds

  • tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate
  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: The uniqueness of tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate lies in its combination of functional groups, which confer specific reactivity and stability. This makes it a valuable compound in synthetic chemistry and various applications .

Properties

Molecular Formula

C18H31BN2O5

Molecular Weight

366.3 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate

InChI

InChI=1S/C18H31BN2O5/c1-16(2,3)24-15(23)20-12-14(22)21-10-8-13(9-11-21)19-25-17(4,5)18(6,7)26-19/h8H,9-12H2,1-7H3,(H,20,23)

InChI Key

MZUGYFRPRYFHHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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